Lutéoline 7-glucuronide

Vue d'ensemble

Description

Le lutéoline 7-O-glucuronide est un composé de glycoside flavonoïde présent dans diverses plantes, notamment l'Acanthus hirsutus et le seigle (Secale cereale) . Il est connu pour ses diverses activités biologiques, notamment ses propriétés antioxydantes, anti-inflammatoires et neuroprotectrices . Ce composé a suscité un intérêt considérable en raison de ses applications thérapeutiques potentielles dans le traitement de diverses maladies, telles que les maladies coronariennes, l'angine de poitrine et l'infarctus cérébral .

Applications De Recherche Scientifique

Luteolin 7-O-glucuronide has a wide range of scientific research applications:

Mécanisme D'action

Target of Action

Luteolin 7-glucuronide (LGU) primarily targets the RIP3/MLKL signaling pathway . This pathway plays a crucial role in necroptosis, a regulated type of cell death . LGU also targets the STAT signaling pathway , which regulates the expression of IL-6 and IL-1β genes in LPS-stimulated macrophages .

Mode of Action

LGU interacts with its targets by binding to RIP3 more stably and firmly than the RIP3 inhibitor GSK872 . This interaction inhibits the aggregation of MLKL to the nucleus . LGU also regulates the STAT signaling pathway, affecting the expression of IL-6 and IL-1β genes .

Biochemical Pathways

LGU affects several biochemical pathways. It inhibits OGD-induced intracellular Ca 2+ overload, adenosine triphosphate (ATP) depletion, and mitochondrial membrane potential (MMP) decrease . It also regulates the RIP3/MLKL signaling pathway , which is involved in necroptosis, a type of programmed cell death .

Pharmacokinetics

Studies on luteolin, a related compound, suggest that it has a low bioavailability, presumably due to a significant first-pass effect

Result of Action

LGU ameliorates oxygen glucose deprivation (OGD)-induced rat primary cortical neuronal injury via the regulation of the RIP3/MLKL signaling pathway . It effectively improves the OGD-induced decrease in neuronal viability and increase in neuronal death . In vivo, LGU protects against cerebral ischemia in a rat middle cerebral artery occlusion (MCAO) model, as shown by improved neurological deficit scores, infarction volume rate, and brain water content rate .

Action Environment

It’s known that lgu is a major active flavonoid glycoside compound extracted from ixeris sonchifolia (bge) Hance, a Chinese medicinal herb . The plant’s growth conditions and extraction methods could potentially affect the action, efficacy, and stability of LGU.

Analyse Biochimique

Biochemical Properties

Luteolin 7-glucuronide interacts with various enzymes and proteins. For instance, it is a substrate for the enzyme luteolin 7-O-glucuronosyltransferase, which uses UDP-glucuronate and luteolin to produce UDP and luteolin 7-O-beta-D-glucuronide . It also has strong antioxidant properties .

Cellular Effects

Luteolin 7-glucuronide has been found to have significant effects on various types of cells and cellular processes. It has been shown to inhibit the STAT3 pathway, have an antiproliferative action, and an important antioxidant property in HUVEC cells . It also ameliorates oxygen glucose deprivation (OGD)-induced rat primary cortical neuronal injury .

Molecular Mechanism

Luteolin 7-glucuronide exerts its effects at the molecular level through various mechanisms. It inhibits the OGD-induced increase in expressions of receptor-interacting serine/threonine-protein kinase 3 (RIP3) and mixed lineage kinase domain-like protein (MLKL) . Moreover, molecular docking analysis showed that luteolin 7-glucuronide might bind to RIP3 more stably and firmly than the RIP3 inhibitor GSK872 .

Temporal Effects in Laboratory Settings

The effects of luteolin 7-glucuronide change over time in laboratory settings. It has been found to effectively improve the OGD-induced decrease in neuronal viability and increase in neuronal death

Dosage Effects in Animal Models

In animal models, the effects of luteolin 7-glucuronide vary with different dosages. For instance, it has been proven to protect cerebral ischemia in a rat middle cerebral artery occlusion (MCAO) model . More studies are needed to understand the threshold effects and any toxic or adverse effects at high doses.

Metabolic Pathways

Luteolin 7-glucuronide is involved in several metabolic pathways. It is a substrate for the enzyme luteolin 7-O-glucuronosyltransferase, which uses UDP-glucuronate and luteolin to produce UDP and luteolin 7-O-beta-D-glucuronide .

Subcellular Localization

It has been suggested that it might be involved in the regulation of the RIP3/MLKL signaling pathway

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le lutéoline 7-O-glucuronide peut être synthétisé par des réactions enzymatiques impliquant la lutéoline et l'UDP-glucuronate. L'enzyme lutéoline 7-O-glucuronosyltransférase catalyse la réaction, produisant du lutéoline 7-O-glucuronide et de l'UDP comme sous-produits . La réaction se produit généralement dans des conditions douces, l'enzyme fonctionnant de manière optimale à un pH et à une température physiologiques.

Méthodes de production industrielle : La production industrielle de lutéoline 7-O-glucuronide implique l'extraction du composé à partir de sources végétales, telles que l'Ixeris sonchifolia (Bge.) Hance . Le processus d'extraction comprend l'extraction par solvant, la purification à l'aide de techniques chromatographiques et la cristallisation pour obtenir le composé pur. La chromatographie sur couche mince à haute performance (HPTLC) est souvent utilisée pour la quantification et le contrôle de la qualité des glycosides extraits .

Analyse Des Réactions Chimiques

Types de réactions : Le lutéoline 7-O-glucuronide subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des quinones et d'autres produits d'oxydation.

Réduction : Les réactions de réduction peuvent convertir le composé en ses formes réduites correspondantes.

Substitution : Les réactions de substitution peuvent se produire au niveau des groupes hydroxyles, conduisant à la formation de différents dérivés.

Réactifs et conditions communs :

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des réactifs comme les chlorures d'acyle et les halogénures d'alkyle sont utilisés pour les réactions de substitution.

Produits majeurs : Les produits majeurs formés à partir de ces réactions comprennent divers dérivés de la lutéoline 7-O-glucuronide, tels que ses formes oxydées, réduites et substituées .

4. Applications de la recherche scientifique

Le lutéoline 7-O-glucuronide a un large éventail d'applications de recherche scientifique :

Médecine : Le lutéoline 7-O-glucuronide a montré un potentiel dans le traitement des maladies inflammatoires, des troubles neurodégénératifs et des maladies cardiovasculaires

5. Mécanisme d'action

Le lutéoline 7-O-glucuronide exerce ses effets par le biais de multiples cibles et voies moléculaires :

Comparaison Avec Des Composés Similaires

Le lutéoline 7-O-glucuronide est comparé à d'autres glycosides flavonoïdes similaires, tels que :

Lutéoline 7-O-glucoside : Les deux composés ont des propriétés antioxydantes et anti-inflammatoires similaires, mais le lutéoline 7-O-glucuronide a montré une biodisponibilité et une stabilité supérieures.

Apigénine 7-O-glucuronide : Bien que les deux composés présentent des effets anti-inflammatoires, le lutéoline 7-O-glucuronide a un éventail plus large d'activités biologiques, y compris la neuroprotection.

Quercétine 3-O-glucuronide : Le lutéoline 7-O-glucuronide et la quercétine 3-O-glucuronide partagent des propriétés antioxydantes, mais la première présente des effets anti-inflammatoires et neuroprotecteurs supplémentaires.

Propriétés

IUPAC Name |

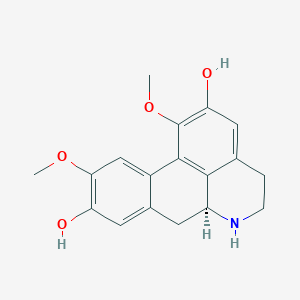

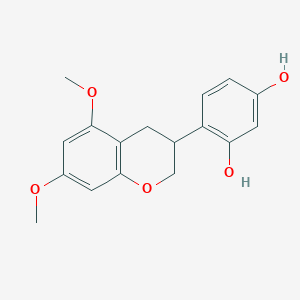

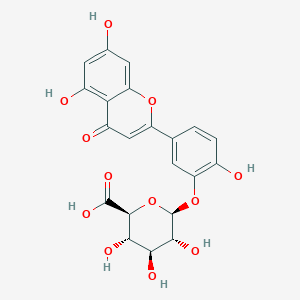

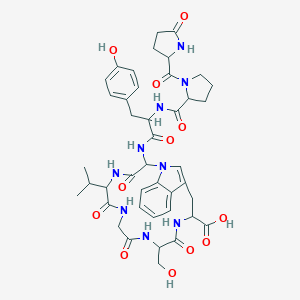

(2S,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O12/c22-9-2-1-7(3-10(9)23)13-6-12(25)15-11(24)4-8(5-14(15)32-13)31-21-18(28)16(26)17(27)19(33-21)20(29)30/h1-6,16-19,21-24,26-28H,(H,29,30)/t16-,17-,18+,19-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSUOKLTVXQRUSG-ZFORQUDYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50952181 | |

| Record name | 2-(3,4-Dihydroxyphenyl)-5-hydroxy-4-oxo-4H-chromen-7-yl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50952181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29741-10-4 | |

| Record name | Luteolin 7-O-glucuronide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29741-10-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Luteolin-7-glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029741104 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3,4-Dihydroxyphenyl)-5-hydroxy-4-oxo-4H-chromen-7-yl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50952181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LUTEOLIN 7-GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R4346D0X7P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.